L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
L-alanyl-L-glutamine dipeptide: Used in nutritional supplements and medical nutrition.
Uniqueness
L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable tool in research and therapeutic applications.
Properties
CAS No. |
920015-78-7 |
---|---|
Molecular Formula |
C52H77N11O10 |
Molecular Weight |
1016.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H77N11O10/c1-30(2)23-38(58-48(68)40(27-35-28-55-29-56-35)59-47(67)39(25-34-17-19-36(64)20-18-34)57-45(65)37(54)15-10-11-21-53)46(66)60-41(24-31(3)4)51(71)63-22-12-16-43(63)49(69)62-44(32(5)6)50(70)61-42(52(72)73)26-33-13-8-7-9-14-33/h7-9,13-14,17-20,28-32,37-44,64H,10-12,15-16,21-27,53-54H2,1-6H3,(H,55,56)(H,57,65)(H,58,68)(H,59,67)(H,60,66)(H,61,70)(H,62,69)(H,72,73)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
PDHKRXWAZJBWOJ-YTAGXALCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.